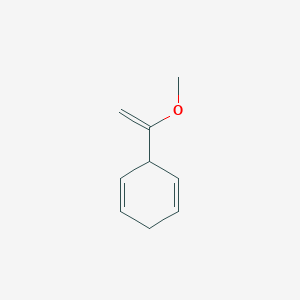
3-(1-Methoxyethenyl)cyclohexa-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methoxyethenyl)cyclohexa-1,4-diene is an organic compound with the molecular formula C9H12O It is a derivative of cyclohexa-1,4-diene, where one of the hydrogen atoms is replaced by a 1-methoxyethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene typically involves the functionalization of cyclohexa-1,4-diene. One common method includes the reaction of cyclohexa-1,4-diene with methoxyethenyl halides under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the halide is replaced by the methoxyethenyl group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through catalytic processes. These processes often involve the use of transition metal catalysts to facilitate the addition of the methoxyethenyl group to the cyclohexa-1,4-diene framework. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methoxyethenyl)cyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The methoxyethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Epoxides, ketones, and aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted cyclohexa-1,4-diene derivatives.
Applications De Recherche Scientifique
3-(1-Methoxyethenyl)cyclohexa-1,4-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-(1-Methoxyethenyl)cyclohexa-1,4-diene exerts its effects involves the interaction of its methoxyethenyl group with various molecular targets. The compound can undergo electrophilic addition reactions, where the double bond of the methoxyethenyl group reacts with electrophiles. This interaction can lead to the formation of new chemical bonds and the activation of specific molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexa-1,4-diene: The parent compound, which lacks the methoxyethenyl group.
1,3-Cyclohexadiene: An isomer with double bonds at different positions.
γ-Terpinene: A related terpenoid compound.
Uniqueness
3-(1-Methoxyethenyl)cyclohexa-1,4-diene is unique due to the presence of the methoxyethenyl group, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other cyclohexadiene derivatives and enhances its utility in various chemical transformations and industrial processes.
Propriétés
Numéro CAS |
827615-93-0 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
3-(1-methoxyethenyl)cyclohexa-1,4-diene |
InChI |
InChI=1S/C9H12O/c1-8(10-2)9-6-4-3-5-7-9/h4-7,9H,1,3H2,2H3 |
Clé InChI |
RTLZRRPGQNXNIJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=C)C1C=CCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


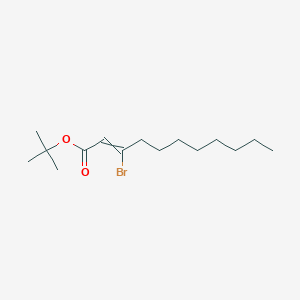
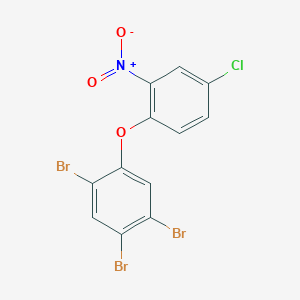
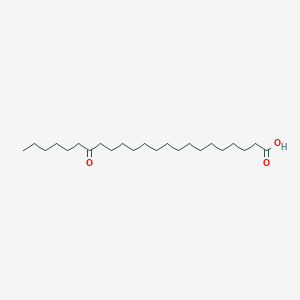
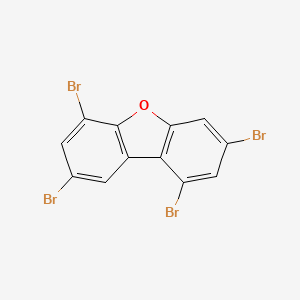
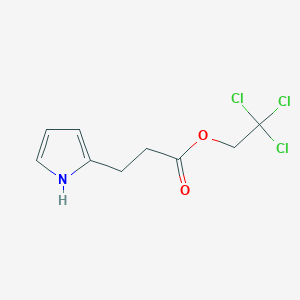

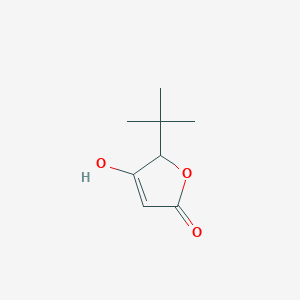
![6-[6-(Dimethylamino)-5-(ethanesulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212965.png)
![1,1-Bis[(trifluoromethyl)sulfanyl]butane](/img/structure/B14212973.png)

![9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)-](/img/structure/B14212987.png)



